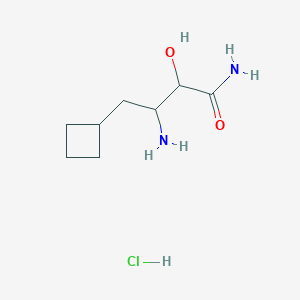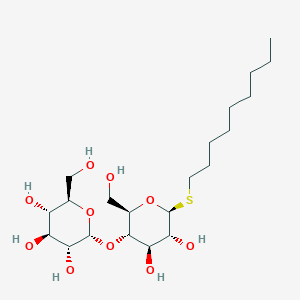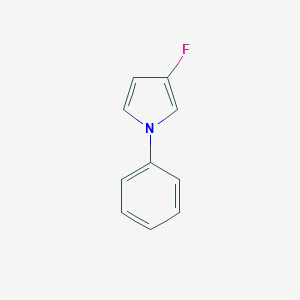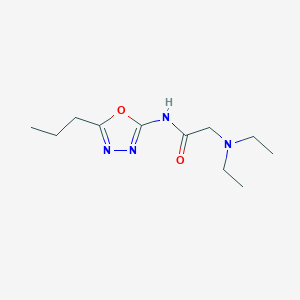
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, also known as QSAR-1, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A2A receptor, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
作用机制
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine, a purine nucleoside that is released from cells under conditions of stress or injury. Activation of the A2A receptor leads to the activation of several intracellular signaling pathways, including the cAMP-PKA pathway, which is involved in several physiological processes, including neurotransmission, inflammation, and immune response.
By blocking the A2A receptor, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in inflammation, immune response, and neurotransmission, which are all processes that are involved in several diseases.
Biochemical and Physiological Effects
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several biochemical and physiological effects that have been studied in preclinical models. In neurodegenerative diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and reducing cell cycle progression. In cardiovascular diseases, (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
实验室实验的优点和局限性
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A2A receptor, which makes it a useful tool for studying the role of the A2A receptor in several diseases. Another advantage is its high potency, which allows for the use of lower concentrations in experiments.
One of the limitations of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine is its low solubility in water, which can make it difficult to use in some experiments. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
For the study of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine include further investigation of its potential therapeutic applications in neurodegenerative diseases, cancer, and cardiovascular diseases. In addition, further studies are needed to better understand the mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine, including its effects on intracellular signaling pathways and gene expression. Finally, the development of more potent and selective A2A receptor antagonists may lead to the development of new therapies for several diseases.
合成方法
The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine involves the reaction of 8-bromo-1,3-dimethylxanthine with 4-hydroxystyrene in the presence of a palladium catalyst. The resulting product is then treated with diethylamine to obtain the final compound. This method has been optimized to yield high purity and good yields of (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine.
科学研究应用
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been extensively studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, cancer, and cardiovascular diseases. In neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, the adenosine A2A receptor has been shown to play a role in the progression of the disease. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have neuroprotective effects in preclinical models of these diseases by blocking the A2A receptor.
In cancer, the adenosine A2A receptor has been shown to be overexpressed in several types of cancer cells, including breast, lung, and colon cancer. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to inhibit the growth and proliferation of these cancer cells by blocking the A2A receptor.
In cardiovascular diseases, the adenosine A2A receptor has been shown to play a role in the regulation of blood pressure and heart rate. (E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine has been shown to have cardioprotective effects in preclinical models of cardiovascular diseases by blocking the A2A receptor.
属性
CAS 编号 |
155272-14-3 |
|---|---|
产品名称 |
(E)-1,3-Diethyl-8-(4-hydroxystyryl)xanthine |
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)10-7-11-5-8-12(22)9-6-11/h5-10,22H,3-4H2,1-2H3,(H,18,19)/b10-7+ |
InChI 键 |
LOMRVCHJXHGCSD-RAXLEYEMSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N/C(=C/C=C3C=CC(=O)C=C3)/N2 |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)O |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=CC=C3C=CC(=O)C=C3)N2 |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)eth enyl)-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)





![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)



![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)

